2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolyl ketone with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions for the synthesis of various polymers and resins.
Biology: Employed in the study of photochemical reactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and inks due to its fast curing properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one involves the absorption of UV light, leading to the formation of reactive radicals. These radicals initiate the polymerization of monomers, resulting in the formation of polymers. The molecular targets include the double bonds in monomers, and the pathways involved are radical polymerization pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-1-propanone: Similar in structure but with a phenyl group instead of a p-tolyl group.
4-Methylpropiophenone: Another similar compound with a different substitution pattern.
Uniqueness
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct photoinitiating properties. Its ability to efficiently absorb UV light and generate radicals makes it particularly valuable in applications requiring fast curing and high reactivity .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,13H,1-3H3 |
InChI Key |
BYSOKMZMLYCWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(C)O |
Origin of Product |
United States |
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